Arbaprostil

Übersicht

Beschreibung

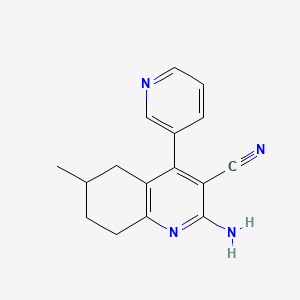

Arbaprostil, auch bekannt als 15®-15-Methylprostaglandin E2, ist ein synthetisches Analogon von Prostaglandin E2. Es ist ein Prodrug, das durch Epimerisierung aktiviert wird, um das aktive S-Epimer zu bilden. This compound ist vor allem für seine Fähigkeit bekannt, die Heilung aktiver Zwölffingerdarmgeschwüre zu beschleunigen, indem es die Säuresekretion hemmt und einen Magenschutz bietet .

Wissenschaftliche Forschungsanwendungen

Arbaprostil hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung von Prostaglandin-Analoga und deren chemischen Eigenschaften verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Wird hauptsächlich wegen seiner gastroprotektiven Eigenschaften zur Behandlung und Vorbeugung von Magengeschwüren eingesetzt. .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Magensäuresekretion hemmt und die Magenschleimhaut schützt. Die Verbindung ist ein Prodrug, das durch Epimerisierung aktiviert wird, um das aktive S-Epimer zu bilden. Diese aktive Form interagiert mit Prostaglandin-Rezeptoren in der Magenschleimhaut, was zu einer verminderten Säuresekretion und einem verbesserten Schleimhautschutz führt. Zu den molekularen Zielstrukturen gehören Prostaglandin-Rezeptoren und zugehörige Signalwege, die die Säuresekretion und die Schleimhautintegrität regulieren .

Wirkmechanismus

Target of Action

Arbaprostil is a synthetic analog of prostaglandin E2 . Its primary target is the prostaglandin receptors located in the gastrointestinal tract . Prostaglandins play a crucial role in various physiological processes, including the regulation of inflammation, blood flow, and the formation of gastric mucus and bicarbonate, which protect the stomach lining from acid .

Mode of Action

This compound is a prodrug, which means it is inactive in its original form. It is activated by epimerization to form the active S-epimer . This process occurs in an acidic environment, such as the stomach . Once activated, this compound acts as an agonist at prostaglandin receptors . This means it binds to these receptors and activates them, mimicking the action of natural prostaglandins .

Biochemical Pathways

The activation of prostaglandin receptors by this compound leads to a series of biochemical reactions. These include the inhibition of gastric acid secretion and the enhancement of gastric mucus and bicarbonate production . These actions help protect the stomach lining from acid, thereby preventing or healing gastric ulcers .

Pharmacokinetics

It is known that this compound is rapidly taken up by the glandular stomach tissue after oral administration . It is then released into the plasma in an apparent zero-order manner

Result of Action

The primary result of this compound’s action is the accelerated healing of active duodenal ulcers . This is achieved through the dual action of inhibiting acid secretion and enhancing gastric cytoprotection . In addition, this compound has been shown to significantly inhibit gastric secretion in animal studies .

Action Environment

The action of this compound is influenced by the acidic environment of the stomach. The drug requires an acidic pH for its conversion from the inactive R-epimer to the active S-epimer . Therefore, factors that alter the acidity of the stomach, such as the use of antacids or proton pump inhibitors, could potentially affect the efficacy of this compound.

Biochemische Analyse

Biochemical Properties

Arbaprostil plays a significant role in biochemical reactions related to gastric protection. It interacts with various enzymes and proteins, including cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. This compound’s interaction with these enzymes leads to the inhibition of gastric acid secretion and the promotion of mucosal protection . Additionally, this compound interacts with gastric epithelial cells, enhancing their resistance to injury from gastric acid and other harmful agents .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In gastric epithelial cells, this compound enhances mucosal protection by increasing the production of mucus and bicarbonate, which neutralize gastric acid . It also influences cell signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, leading to increased cellular resistance to injury . Furthermore, this compound affects gene expression by upregulating the expression of genes involved in mucosal protection and downregulating those involved in inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to the active S-epimer through epimerization . This active form binds to specific prostaglandin receptors on the surface of gastric epithelial cells, leading to the activation of intracellular signaling pathways . These pathways result in the inhibition of gastric acid secretion and the promotion of mucosal protection . This compound also modulates the activity of various enzymes, including cyclooxygenase, which plays a crucial role in its gastroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is rapidly absorbed and distributed within the body, with peak plasma concentrations reached within 30 minutes of administration . The stability of this compound is maintained over a period of hours, with a plasma half-life of approximately 2.6 hours . Long-term studies have demonstrated that this compound maintains its gastroprotective effects over extended periods, with no significant degradation observed .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits gastric acid secretion and promotes mucosal protection without significant adverse effects . At higher doses, this compound can cause mild side effects such as diarrhea . Threshold effects have been observed, with higher doses providing greater gastroprotective effects but also increasing the likelihood of adverse effects .

Metabolic Pathways

This compound is metabolized primarily through β-oxidation of its carboxy side-chain, resulting in the formation of 15-methyl-tetranor prostaglandin E1 . This metabolic pathway is significant for the elimination of this compound from the body. The metabolites are excreted primarily through urine, with over 91% of the administered dose being recovered in urinary excretion products .

Transport and Distribution

This compound is rapidly absorbed and distributed within the body following oral administration . It is taken up by the glandular stomach tissue and released into the plasma in a controlled manner . The distribution of this compound is influenced by factors such as blood perfusion and tissue binding, with higher concentrations observed in gastric tissues .

Subcellular Localization

The subcellular localization of this compound involves its uptake by gastric epithelial cells, where it exerts its gastroprotective effects . This compound is localized primarily in the cytoplasm and interacts with intracellular signaling molecules to modulate cellular responses . This localization is crucial for its ability to inhibit gastric acid secretion and promote mucosal protection .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Arbaprostil wird durch eine Reihe von chemischen Reaktionen ausgehend von Prostaglandin E2 synthetisiert. Die Synthese beinhaltet die Methylierung der C-15-Hydroxylgruppe, um das 15-Methylprostaglandin E2 zu bilden. Dieser Prozess erfordert typischerweise die Verwendung von Methylierungsmitteln unter kontrollierten Bedingungen, um die selektive Bildung des gewünschten Epimers zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Arbaprostsil umfasst die großtechnische Synthese unter Verwendung ähnlicher chemischer Wege wie in der Laborsynthese. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet oft fortgeschrittene Reinigungstechniken wie Chromatographie und Kristallisation, um das Endprodukt zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Arbaprostil durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Umwandlung der Hydroxylgruppe in ein Keton.

Reduktion: Reduktion des Ketons zurück zu einer Hydroxylgruppe.

Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Substitution, wie z. B. Halogenierungsmittel für Halogenierungsreaktionen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Epimere und Derivate von Arbaprostsil, die mit Techniken wie Gaschromatographie und Massenspektrometrie weiter analysiert und charakterisiert werden können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Misoprostol: Ein weiteres Prostaglandin-Analogon, das zum Schutz des Magens und zur Behandlung von Geschwüren eingesetzt wird.

Enprostil: Ein synthetisches Prostaglandin-E2-Analogon mit ähnlichen gastroprotektiven Eigenschaften.

Rioprostil: Ein Prostaglandin-Analogon zur Behandlung von Magengeschwüren.

Einzigartigkeit von Arbaprostsil

Arbaprostil ist aufgrund seiner spezifischen Methylierung an der C-15-Position einzigartig, die seine Stabilität und Wirksamkeit als gastroprotektives Mittel erhöht. Diese Modifikation ermöglicht es, die Säuresekretion effektiver zu reduzieren und die Wundheilung im Vergleich zu anderen Prostaglandin-Analoga zu fördern .

Eigenschaften

IUPAC Name |

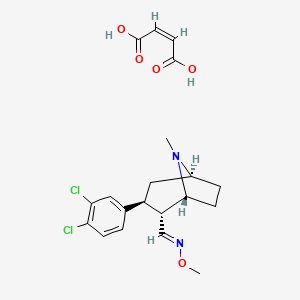

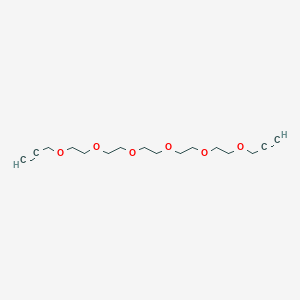

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-17,19,23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGQFHNPNWBVPT-VFXMVCAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866457 | |

| Record name | Arbaprostil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55028-70-1 | |

| Record name | Arbaprostil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55028-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arbaprostil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arbaprostil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARBAPROSTIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6B59S6MEF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

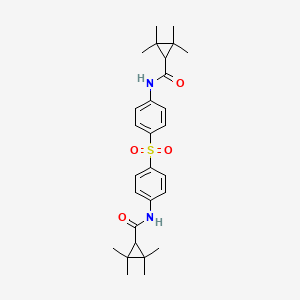

![N-[4-[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide](/img/structure/B1667510.png)

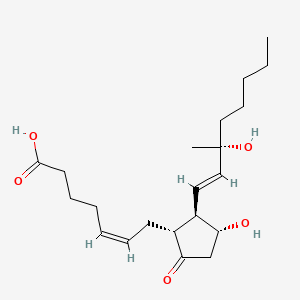

![2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1667513.png)

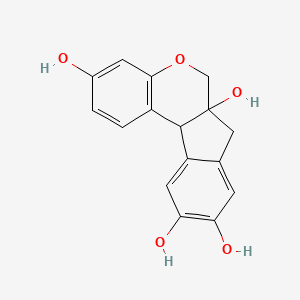

![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)